N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide typically involves multiple steps. One common method includes the reaction of 1,3-benzothiazole-2-amine with benzyl chloride to form the benzylsulfanyl derivative. This intermediate is then reacted with chloroacetic acid to introduce the acetamide group. Finally, the compound is treated with 4-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield corresponding amines.
Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The benzothiazole and triazole moieties are known to bind to various enzymes and receptors, modulating their activity. This compound may inhibit the growth of microorganisms by interfering with their metabolic pathways or induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- **N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
- N’-(1,3-benzothiazol-2-yl)-4-substituted benzamides
Uniqueness
N-[2-(benzylsulfanyl)-1,3-benzothiazol-6-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide is unique due to the presence of both benzothiazole and triazole moieties, which confer distinct biological activities. The combination of these functional groups allows for versatile interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H17N5OS3 |
---|---|
Molecular Weight |
427.6 g/mol |
IUPAC Name |
N-(2-benzylsulfanyl-1,3-benzothiazol-6-yl)-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C19H17N5OS3/c1-24-12-20-23-18(24)26-11-17(25)21-14-7-8-15-16(9-14)28-19(22-15)27-10-13-5-3-2-4-6-13/h2-9,12H,10-11H2,1H3,(H,21,25) |
InChI Key |
BVKFPMLDRAKZKR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NN=C1SCC(=O)NC2=CC3=C(C=C2)N=C(S3)SCC4=CC=CC=C4 |
Origin of Product |
United States |
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